![molecular formula C10H20ClN B3003102 Spiro[3.6]decan-2-amine;hydrochloride CAS No. 2344681-14-5](/img/structure/B3003102.png)
Spiro[3.6]decan-2-amine;hydrochloride
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Overview
Description
Spiro compounds are a unique class of organic compounds characterized by their spirocyclic structure, where two or more rings are joined at a single carbon atom. The compound of interest, Spiro[3.6]decan-2-amine;hydrochloride, is not directly mentioned in the provided papers, but insights can be drawn from related research on spirocyclic compounds and their properties.
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a spirocyclic patchouli odorant was achieved through a six-step process starting with the addition of HCl gas to an alkene, followed by a series of reactions including spiroannulation, alkylation, cyclization, and ketohydroxylation . Similarly, the synthesis of novel hydrocarbon cations consisting of a tropylium cation and two spiro[4.5]deca-2,4-dienes was accomplished through a six-step sequence starting from diacetyl cycloheptatrienes . These examples demonstrate the complexity and creativity required in the synthesis of spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often elucidated using computational methods and crystallographic analysis. For example, density functional calculations were used to predict the most stable structure of novel hydrocarbon cations with spirocyclic components . The crystal structure of these compounds was further confirmed by X-ray crystallographic analysis, revealing the chair conformation of the cyclohexane rings .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. The study on the patchouli odorant showed that the spirocyclic ketone could react with methyl lithium to form a tertiary alcohol, which was then dehydrated to form an alkene . In another study, a spiropyran derivative was used to recognize different types of amines through UV-Vis spectra, indicating that spiropyrans can interact with amines in a detectable manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds can be quite diverse. For instance, the odor of the synthesized spirocyclic patchouli odorant was described as woody-earthy, while its structural analogs exhibited camphoraceous, minty, and cedar-like odors . This suggests that slight modifications in the spirocyclic structure can lead to significant changes in their sensory properties. Additionally, the solubility of spiropyrans can be manipulated by incorporating them into micelles or vesicles, which is important for their application in environmental and biological systems .
Scientific Research Applications
Synthesis Techniques
- Meng et al. (2017) reported the synthesis of Spiroheterocyclic compounds, including derivatives of Spiro[3.6]decan-2-amine, emphasizing the efficiency of DBU–THF for certain derivatives and 95% EtOH and NaOH for others (Meng et al., 2017).
Biological and Pharmaceutical Applications
- Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including Spiro[3.6]decan-2-amine types, and evaluated their antiviral activity, particularly against influenza A (Kolocouris et al., 1994).
- Scott et al. (1985) synthesized spiro carboxylic acids analogues of valproic acid, including Spiro[3.6]decan-2-amine derivatives, to evaluate their anticonvulsant activity (Scott et al., 1985).
Chemical Properties and Reactions
- Watanabe et al. (1984) explored the reaction of Spiro[4.5] decan-6-one with various reagents, leading to insights into the chemical behavior of related spiro compounds (Watanabe et al., 1984).
- Buncel et al. (1980, 1981) investigated the nucleophilic displacement and spiro-complex formation in derivatives of Spiro[3.6]decan-2-amine, contributing to the understanding of its reactivity (Buncel et al., 1980), (Buncel et al., 1981).
Material Science Applications
- Zhang et al. (2011) created novel polyimides using a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer, highlighting the organosolubility and optical transparency of these materials (Zhang et al., 2011).
Mechanism of Action
Target of Action
Spiro[3.6]decan-2-amine hydrochloride is a complex organic compound
Biochemical Pathways
The biochemical pathways affected by Spiro[3As a spiro compound, it has a unique structure with two molecular rings sharing one common atom , which may influence its interaction with biological systems.
properties
IUPAC Name |
spiro[3.6]decan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-9-7-10(8-9)5-3-1-2-4-6-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXZUOKADGORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.6]decan-2-amine;hydrochloride |
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